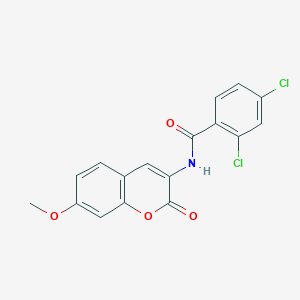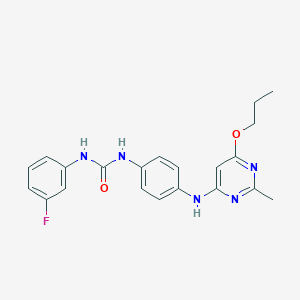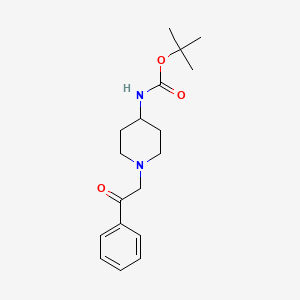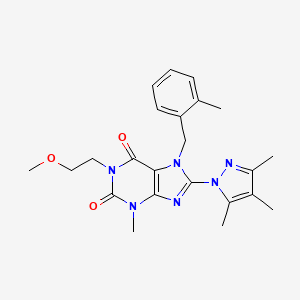![molecular formula C20H20FN3O2 B2797842 N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide CAS No. 2270918-38-0](/img/structure/B2797842.png)
N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide” is a derivative of para-Fluorophenylpiperazine (pFPP), which is a piperazine derivative with mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide” can be analyzed using various techniques such as X-ray powder diffraction . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
PFPP has been found in vitro to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide” can be inferred from its parent compound, pFPP. The molar mass of pFPP is 180.226 g·mol −1 . More specific properties such as refractive index and density can be found in databases like the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Approaches and Chemical Properties : Research has focused on synthesizing and characterizing derivatives of piperazine compounds, showcasing diverse synthetic routes and structural analyses. For instance, the development of urea and thiourea derivatives of piperazine doped with Febuxostat, highlighting their antimicrobial and antiviral activities, demonstrates the chemical versatility and potential biological relevance of these compounds (Reddy et al., 2013). Similarly, the structural elucidation of complex piperazine derivatives through X-ray crystallography provides insights into their molecular conformations and potential interactions (Shivaprakash et al., 2014).
Biological Applications
- Antimicrobial and Antiviral Activities : Several studies have revealed the antimicrobial and antiviral potentials of piperazine derivatives. For example, specific urea and thiourea derivatives have shown promising antiviral and antimicrobial activities, which could be harnessed for developing new therapeutic agents (Reddy et al., 2013).
- Anticancer and Enzyme Inhibition : The exploration of piperazine derivatives as anticancer agents and enzyme inhibitors has been a significant area of research. Some derivatives have been synthesized with the intent to evaluate their anticancer properties and inhibitory effects on enzymes such as carbonic anhydrases, which are critical for various physiological processes (Tuğrak et al., 2019).
- Antimycobacterial Activity : Novel N-arylpiperazines containing an ethane-1,2-diyl connecting chain have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and related diseases (Goněc et al., 2017).
Propiedades
IUPAC Name |
N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-2-19(25)22-16-9-7-15(8-10-16)20(26)24-13-11-23(12-14-24)18-6-4-3-5-17(18)21/h2-10H,1,11-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSVUDZVQRUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2797764.png)
![N-(3-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2797765.png)


![N-[4-(2-chloroacetyl)phenyl]hexanamide](/img/structure/B2797769.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2797776.png)



![Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2797781.png)